3-Methylmorpholine-4-sulfonyl chloride

説明

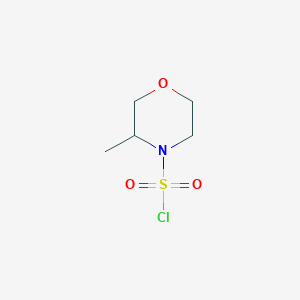

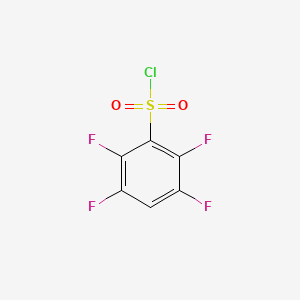

3-Methylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another approach involves the use of vinyl sulfonium salts .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring and an ether group . The presence of sulfonyl chloride in the structure suggests that it can undergo substitution reactions with various nucleophilic reagents.Chemical Reactions Analysis

Sulfonyl chlorides, such as this compound, are known to undergo substitution reactions with various nucleophilic reagents . The sulfonyl transfer reaction is illustrated by the condensation of an arylsulfonyl chloride with nucleophilic reagents, e.g., water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .科学的研究の応用

Synthesis and Chemical Properties

- 3-Methylmorpholine-4-sulfonyl chloride is involved in various synthesis processes. For instance, a study demonstrates a new method for synthesizing sulfonyl chlorides, crucial in producing detergents, pharmaceuticals, and other chemicals, by oxidizing thiols with chlorine dioxide, offering a high yield and simple application without severe reaction conditions (Lezina, Rubtsova, & Kuchin, 2011).

Catalysis and Reaction Mechanisms

- In the field of catalysis, this compound is used in reactions like the synthesis of N-sulfonyl imines, acting as a catalyst and solvent, enabling reactions at room temperature with high yields (Zolfigol, Khazaei, Moosavi‐Zare, & Zare, 2010).

Material Science and Engineering

- In material science, this compound contributes to the development of new materials. For example, it is used in the solid-phase synthesis of 1,3-oxazolidin-2-ones, showing potential in antibacterial activity and pharmaceutical development (Holte, Thijs, & Zwanenburg, 1998).

Polymer Science

- In polymer science, this compound is studied for its role in atom transfer radical polymerization (ATRP), where its efficiency and interaction with other compounds are analyzed, contributing to the understanding of polymer formation mechanisms (Gurr, Mills, Qiao, & Solomon, 2005).

Organic and Medicinal Chemistry

- In organic chemistry, it plays a role in various organic transformations, such as the Friedel-Crafts sulfonylation, indicating its versatility in synthesizing complex organic compounds (Nara, Harjani, & Salunkhe, 2001).

- It also has applications in medicinal chemistry for the synthesis of various bioconjugates and pharmaceutical compounds (Corrie, Davis, & Eccleston, 2001).

Safety and Hazards

The safety data sheet for a similar compound, Morpholine-4-sulfonyl chloride, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts and substance contact .

生化学分析

Biochemical Properties

3-Methylmorpholine-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and peptides. It is known to interact with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound can react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. These interactions are essential for studying protein function and structure, as well as for developing new therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes such as kinases and phosphatases, which play critical roles in signal transduction and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as lysine and histidine, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and alter metabolite levels by modifying key enzymes in metabolic pathways. For instance, it can inhibit enzymes involved in amino acid metabolism, leading to changes in cellular metabolite concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target proteins to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it can modify target proteins and influence their activity. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

特性

IUPAC Name |

3-methylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMYXTWQZNNSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

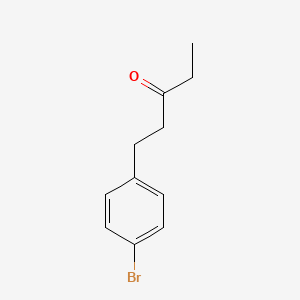

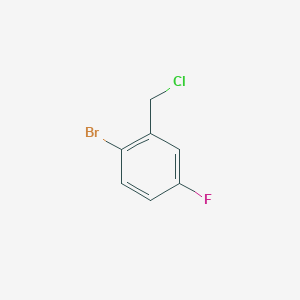

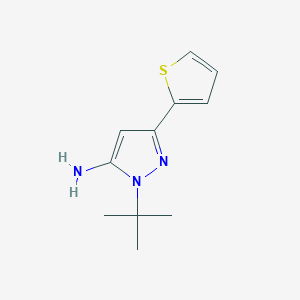

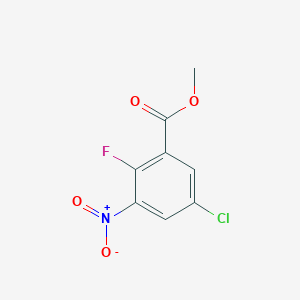

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

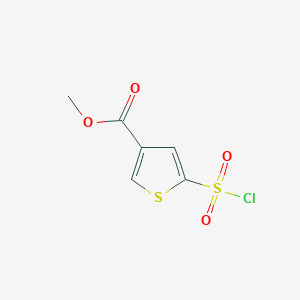

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)

![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)

![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)